![molecular formula C9H17N3 B15048348 butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15048348.png)
butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butyl group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position and an amine group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Substitution at the 1-Position: The methyl group is introduced at the 1-position of the pyrazole ring using methyl iodide in the presence of a base.
Introduction of the Butyl Group: The butyl group is attached to the pyrazole ring through a nucleophilic substitution reaction using butyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Substituted derivatives with various alkyl groups.
Scientific Research Applications
Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amine: Similar structure with an additional carbonyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and a methoxybenzyl group.
Uniqueness
Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-6-10-8-9-5-7-11-12(9)2/h5,7,10H,3-4,6,8H2,1-2H3 |
InChI Key |
RWVKNUQXJKJDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B15048265.png)
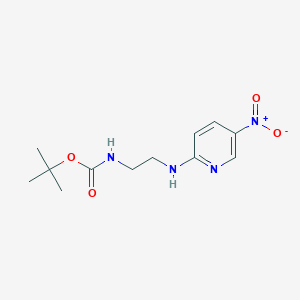
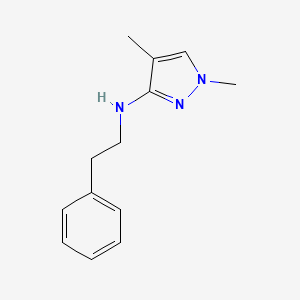
![2-chloro-5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B15048277.png)
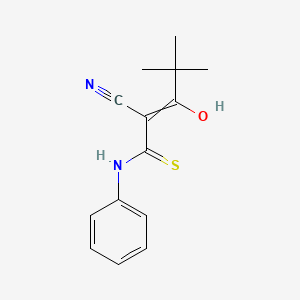
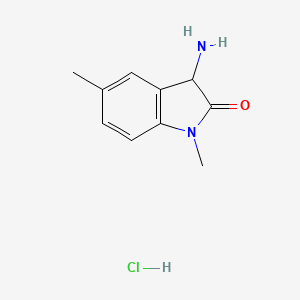
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15048292.png)
![benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15048293.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B15048298.png)
![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15048313.png)
![3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15048319.png)
![1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B15048324.png)
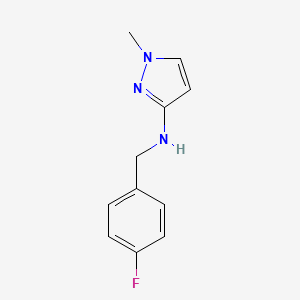
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15048336.png)
